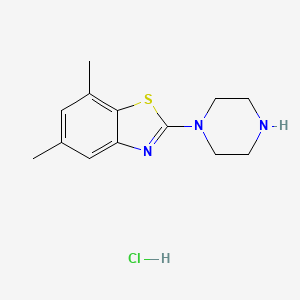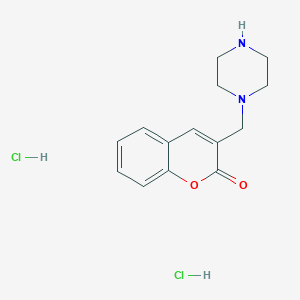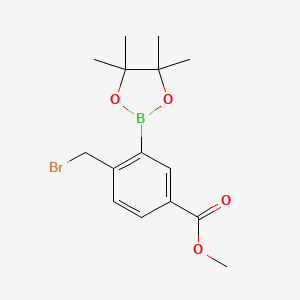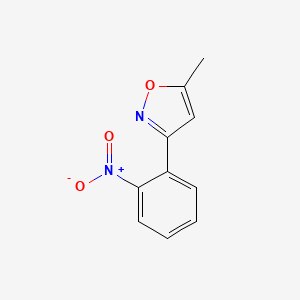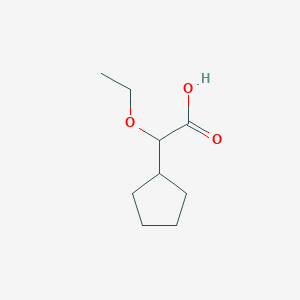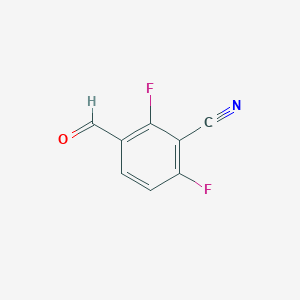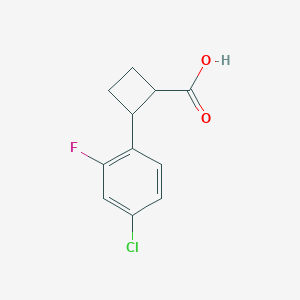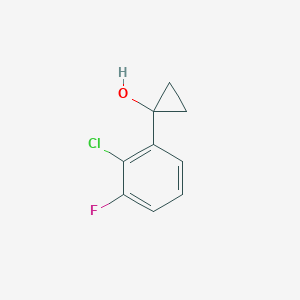
3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride
描述
3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C7H7F3N2.2ClH. It is a derivative of benzene, where the benzene ring is substituted with a trifluoromethyl group and two amino groups at the 1 and 2 positions. This compound is often used in pharmaceutical and chemical research due to its unique properties and reactivity .
准备方法
The synthesis of 3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-Trifluoromethyl-nitrobenzene.
Reduction: The nitro group is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Further reduction can lead to the formation of more reduced amines.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride.
Major Products: The major products depend on the specific reaction conditions but can include various substituted benzene derivatives.
科学研究应用
3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
作用机制
The mechanism of action of 3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride involves its interaction with various molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in enzymes and receptors. The amino groups can form hydrogen bonds with active site residues, modulating the activity of the target proteins .
相似化合物的比较
3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride can be compared with other similar compounds such as:
3-Trifluoromethyl-benzene-1,4-diamine: This compound has amino groups at the 1 and 4 positions, leading to different reactivity and applications.
3-Trifluoromethyl-benzene-1,3-diamine: The amino groups are at the 1 and 3 positions, which also affects its chemical behavior and uses.
3-Trifluoromethyl-aniline: This compound has a single amino group, making it less reactive in certain types of reactions.
The unique positioning of the amino groups in this compound makes it particularly useful in specific synthetic and research applications.
属性
IUPAC Name |
3-(trifluoromethyl)benzene-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)4-2-1-3-5(11)6(4)12;;/h1-3H,11-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZYJOLALAMWPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)N)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Dibromothiazolo[5,4-b]pyridine](/img/structure/B1433175.png)
![{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1433177.png)

![Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B1433182.png)
